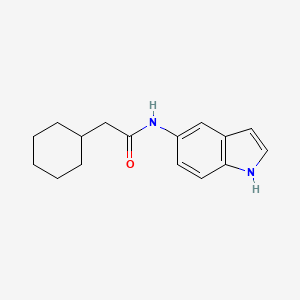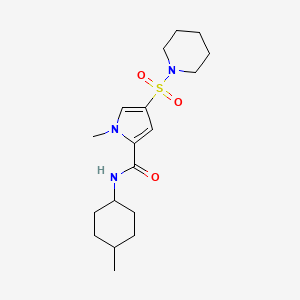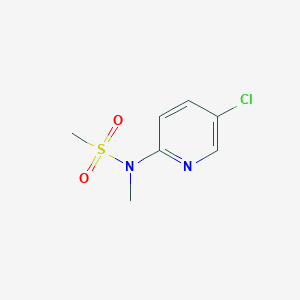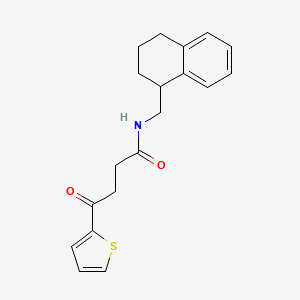
2-cyclohexyl-N-(1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(1H-indol-5-yl)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved lipid and glucose metabolism, increased energy expenditure, and improved insulin sensitivity.
Biochemical and physiological effects:
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has been shown to have a range of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, increased energy expenditure, and improved insulin sensitivity. It has also been shown to have potential therapeutic benefits in the treatment of atherosclerosis, diabetes, and obesity.
Advantages and Limitations for Lab Experiments
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has several advantages for use in lab experiments, including its selectivity for the PPARδ receptor, its ability to improve lipid and glucose metabolism, and its potential therapeutic benefits. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516, including further investigation of its therapeutic potential in the treatment of metabolic and cardiovascular diseases, as well as its potential use in athletic performance enhancement. Additionally, there is a need for further research on the safety and toxicity of 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate to form cyclohexyl ethyl ketone, which is then reacted with hydrazine to form 2-cyclohexyl hydrazinecarboxylate. The final step involves the reaction of 2-cyclohexyl hydrazinecarboxylate with 5-chloro-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid chloride to form 2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516.
Scientific Research Applications
2-cyclohexyl-N-(1H-indol-5-yl)acetamide 501516 has been the subject of extensive scientific research, particularly in the fields of metabolism and cardiovascular disease. It has been shown to have a range of effects on lipid metabolism, glucose metabolism, and insulin sensitivity. It has also been shown to have potential therapeutic benefits in the treatment of atherosclerosis, diabetes, and obesity.
properties
IUPAC Name |
2-cyclohexyl-N-(1H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(10-12-4-2-1-3-5-12)18-14-6-7-15-13(11-14)8-9-17-15/h6-9,11-12,17H,1-5,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIIIXYQVMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1H-indol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)

![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)
![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)

![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)
![N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)